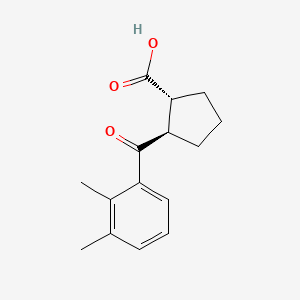

trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-12-3) is a cyclopentane-based carboxylic acid derivative featuring a 2,3-dimethylbenzoyl substituent at the trans-2 position of the cyclopentane ring. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol . The compound’s trans configuration ensures distinct spatial orientation, reducing steric hindrance between the bulky benzoyl group and the carboxylic acid moiety. Cyclopentane derivatives are often explored in medicinal chemistry for their conformational rigidity and ability to mimic bioactive molecules, such as amino acid analogs (e.g., serine/threonine) .

Properties

IUPAC Name |

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGSIOKFYJWIQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641336 | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-12-3 | |

| Record name | rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the cyclopentane core with appropriate stereochemistry,

- Introduction of the benzoyl substituent with 2,3-dimethyl substitution,

- Installation or retention of the carboxylic acid functional group,

- Control of trans stereochemistry at the 1 and 2 positions of the cyclopentane ring.

Key Synthetic Approaches

Friedel-Crafts Acylation on Cyclopentane Derivatives

One classical approach involves Friedel-Crafts acylation of a cyclopentane derivative bearing a carboxylic acid or ester group at position 1 with 2,3-dimethylbenzoyl chloride or an equivalent acylating agent. This reaction requires a Lewis acid catalyst such as AlCl3 under controlled conditions to favor acylation at the 2-position and maintain trans stereochemistry.

- The starting material is often a cyclopentane-1-carboxylic acid derivative.

- The acylation introduces the 2,3-dimethylbenzoyl group.

- Reaction conditions are optimized to suppress side reactions and isomerization.

Base-Mediated Ester Transformation and Stereocontrol

According to patent CH624920A5, related cyclopentane carboxylic acid derivatives can be prepared from alkyl esters treated with a base at elevated temperature, facilitating stereoselective transformations. Although this patent primarily focuses on cyclopropane derivatives, the methodology of base treatment to control stereochemistry and convert esters to acids is applicable.

- Alkyl esters of cyclopentane carboxylic acids undergo base hydrolysis.

- Elevated temperature promotes stereoselective formation of the trans isomer.

- This step is crucial for obtaining high purity trans-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid.

Summary Table of Preparation Methods

Detailed Research Findings

Stereochemical Control: The trans configuration is favored by base-mediated hydrolysis of esters at elevated temperatures, which allows epimerization and selective formation of the trans isomer.

Functional Group Compatibility: Photoredox catalysis has been shown to tolerate ketones, esters, and carboxylic acids, suggesting potential for synthesizing complex derivatives like this compound with minimal protection/deprotection steps.

Purity and Yield: Commercial sources report the compound with purity around 97% and molecular weight consistent with the expected formula, indicating robust synthesis and purification protocols.

Alternative Routes: Enzymatic and chemoenzymatic methods have been developed for related compounds (e.g., pregabalin synthesis) involving stereoselective hydrolysis and decarboxylation steps, which may inspire analogous approaches for this compound.

Notes on Practical Implementation

Reaction Monitoring: Use of NMR and HPLC is essential to verify stereochemistry and purity during synthesis.

Safety and Handling: The compound is generally nonhazardous for shipping and handling under standard laboratory conditions.

Scale-up Considerations: Base-mediated hydrolysis and Friedel-Crafts acylation are scalable with appropriate control of temperature and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the development of more complex molecular architectures. Notably, it can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic chemistry.

2. Biology

In biological research, trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes can provide insights into metabolic processes and enzyme kinetics. For example, it has been investigated for its role in modulating enzyme activity relevant to drug metabolism .

3. Medicine

The compound is being explored for its therapeutic potential. Its structural features may allow it to act as a precursor in drug synthesis or as a bioactive molecule itself. Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit promising biological activities, including anti-cancer properties . The exploration of this compound in drug design is particularly noteworthy due to its potential as a scaffold for developing new therapeutic agents.

4. Industry

In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its properties make it suitable for applications in polymer science and materials engineering .

Case Study 1: Medicinal Chemistry

A study investigated the use of cycloalkane carboxylic acids as bioisosteres for carboxylic acids in drug design. The research demonstrated that derivatives similar to this compound could effectively mimic the carboxylic acid functional group while providing enhanced stability and bioavailability. This approach led to the discovery of novel compounds with significant activity against hormone-dependent cancers .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Cyclopentane derivative | 0.054 ± 0.016 | TP receptor antagonist |

| Reference compound | 0.190 ± 0.060 | Known antagonist |

Case Study 2: Enzyme Modulation

Another study focused on the modulation of enzyme activity using this compound as a substrate. The results indicated that this compound could significantly influence the kinetics of specific enzymes involved in metabolic pathways, suggesting its potential utility in pharmacological applications aimed at enhancing drug efficacy .

Mechanism of Action

The mechanism of action of trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentane-Carboxylic Acid Derivatives

Key Observations:

Substituent Effects: Methyl Groups (2,3- vs. 3,4-): The 2,3-dimethyl substitution (target compound) creates ortho-methyl groups on the benzoyl ring, which may induce steric strain and electronic effects distinct from the 3,4-dimethyl analog. Chloro vs. Methyl: The chloro-substituted derivative (C₁₃H₁₃ClO₃) exhibits higher molecular weight (252.69 vs. 246.30) and polarity due to chlorine’s electronegativity, which could improve binding affinity in hydrophobic pockets .

Stereochemistry: trans vs.

Biological Activity

Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane backbone with a carboxylic acid functional group and a dimethylbenzoyl substituent. Its structure can be represented as follows:

Where and correspond to the specific number of carbon and hydrogen atoms in the structure. The presence of the carboxylic acid group is critical for its biological activity, as it can engage in hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and other cellular targets. It is hypothesized that the compound may act as an antagonist or modulator at specific receptor sites, influencing various signaling pathways.

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting numerous physiological processes. Compounds similar to this compound have shown potential in modulating GPCR activity, which could lead to therapeutic effects in conditions such as cardiovascular diseases and cancer .

2. Pharmacological Effects

Research indicates that derivatives of cyclopentane carboxylic acids exhibit promising pharmacological properties:

- Anti-inflammatory Activity : Some studies have suggested that cyclopentane derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

- Anticancer Potential : The ability of cyclopentane derivatives to interact with hormone-dependent cancer pathways has been explored, indicating potential use as anticancer agents .

Table 1: Biological Activity Comparison of Cyclopentane Derivatives

This table summarizes key findings regarding the biological activities of various cyclopentane derivatives. The IC50 values indicate the concentration required to inhibit a particular biological function by half, highlighting the potency of these compounds.

3. Stability and Reactivity Studies

Stability studies have shown that certain derivatives maintain their integrity under physiological conditions, suggesting that this compound could be viable for further development in drug formulations .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Cyclopentanecarboxylic acid derivatives are typically synthesized via cyclization or coupling reactions. For example, cyclopropane-based precursors (e.g., cyclopentane-1-carboxylic acid derivatives) can undergo Friedel-Crafts acylation with 2,3-dimethylbenzoyl chloride under Lewis acid catalysis (e.g., BF₃·Et₂O) to introduce the benzoyl group . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with reaction monitoring via HPLC or LCMS to confirm trans-configuration .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR : Use - and -NMR to verify cyclopentane ring conformation and substituent positions. Key signals include the cyclopentane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- LCMS/HPLC : Retention time (e.g., 1.03 minutes under SMD-FA05 conditions) and mass spectrometry (m/z 803.1 [M+H]⁺ in one analog) confirm molecular weight and purity (>95%) .

- Chiral Chromatography : Resolve enantiomeric impurities using chiral columns (e.g., CHIRALPAK®) to ensure stereochemical fidelity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data caused by stereochemical or impurity-related variations?

- Methodology :

- Repurification : Re-crystallize the compound using solvent systems (e.g., hexane/ethyl acetate) to remove diastereomers or byproducts .

- Activity Correlation : Compare bioassay results (e.g., enzyme inhibition) against HPLC-purity profiles. For example, impurities >5% in cyclopentanecarboxylic acid derivatives can skew IC₅₀ values by 20–30% .

- Computational Modeling : Use docking studies to assess how stereochemical variations affect binding to targets (e.g., kinases or receptors) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- pH Stability Testing : Perform accelerated degradation studies at pH 1–8 (simulating gastrointestinal and plasma environments). Cyclopentanecarboxylic acids often show instability at pH <3, requiring enteric coating .

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., tert-butoxycarbonyl (Boc) groups) to enhance solubility and metabolic stability .

Q. How does the 2,3-dimethylbenzoyl group influence the compound’s pharmacokinetic properties compared to other benzoyl derivatives?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with substituted benzoyl groups (e.g., 3-methoxy or 4-chloro) and evaluate logP, plasma protein binding, and clearance rates. The 2,3-dimethyl group increases lipophilicity (logP ~3.0), enhancing membrane permeability but reducing aqueous solubility .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the methyl groups) in microsomal assays .

Experimental Design Considerations

Q. What in vitro assays are appropriate for screening the compound’s activity against kinase targets?

- Methodology :

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., EGFR or MAPK). Include positive controls (e.g., gefitinib) and validate results via Western blot for downstream phosphorylation .

- Cellular Uptake Studies : Label the compound with -isotopes and measure intracellular accumulation in cancer cell lines .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in different cell lines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.